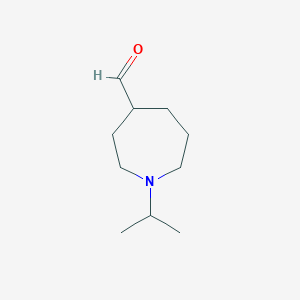
2-(5-Bromoindolin-3-YL)oxazole hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromoindolin-3-YL)oxazole hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom at the 5th position of the indole ring and an oxazole ring attached to the 3rd position of the indole ring.
Preparation Methods
The synthesis of 2-(5-Bromoindolin-3-YL)oxazole hydrochloride involves several steps. One common method includes the bromination of indole derivatives followed by the formation of the oxazole ring. The reaction conditions typically involve the use of bromine or bromine-containing reagents and a suitable solvent. The industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-(5-Bromoindolin-3-YL)oxazole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Bromoindolin-3-YL)oxazole hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is used in biological studies to investigate the effects of indole derivatives on various biological systems.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromoindolin-3-YL)oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-(5-Bromoindolin-3-YL)oxazole hydrochloride can be compared with other indole derivatives such as:
- 2-(5-Chloroindolin-3-YL)oxazole hydrochloride
- 2-(5-Fluoroindolin-3-YL)oxazole hydrochloride
- 2-(5-Methylindolin-3-YL)oxazole hydrochloride These compounds share similar structures but differ in the substituents attached to the indole ring. The uniqueness of 2-(5-Bromoindolin-3-YL)oxazole hydrochloride lies in the presence of the bromine atom, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10BrClN2O |
|---|---|
Molecular Weight |
301.56 g/mol |
IUPAC Name |
2-(5-bromo-2,3-dihydro-1H-indol-3-yl)-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C11H9BrN2O.ClH/c12-7-1-2-10-8(5-7)9(6-14-10)11-13-3-4-15-11;/h1-5,9,14H,6H2;1H |
InChI Key |
WWQKKCFTYGMRRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(N1)C=CC(=C2)Br)C3=NC=CO3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13031692.png)
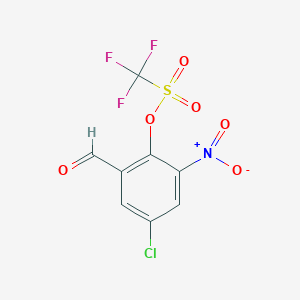
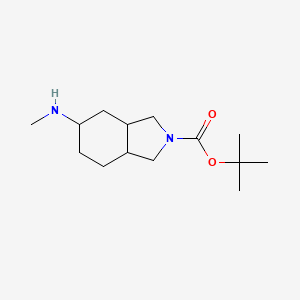
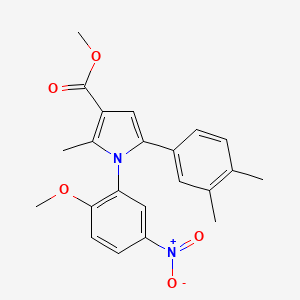
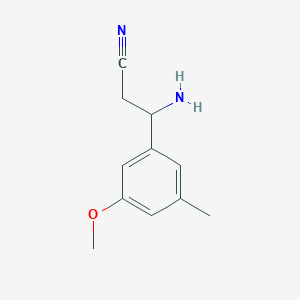

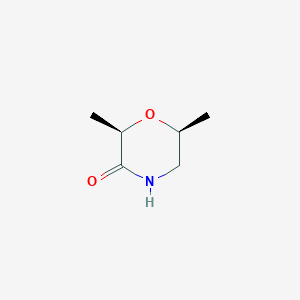
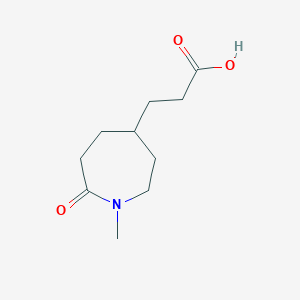
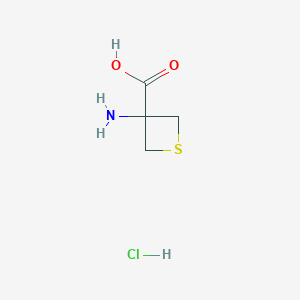
![3-iodo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13031736.png)


